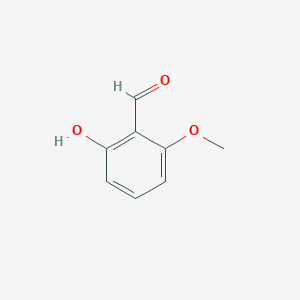

2-Hydroxy-6-methoxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPDDVDKXHRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220262 | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-44-7 | |

| Record name | 2-Hydroxy-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Abstract

2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7), a substituted phenolic aldehyde, serves as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a formyl group on the aromatic ring, imparts a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This guide provides an in-depth examination of its chemical and physical properties, detailed spectroscopic characterization, validated synthetic protocols, and a discussion of its applications in modern research, particularly in drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile chemical building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development. 2-Hydroxy-6-methoxybenzaldehyde is a solid at room temperature, typically appearing as a pale yellow to brown solid.[3] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[1][4]

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 700-44-7 | [1][5] |

| Molecular Formula | C₈H₈O₃ | [1][5] |

| Molecular Weight | 152.15 g/mol | [1][5] |

| Appearance | Pale Yellow to Brown Solid | [3] |

| Melting Point | 41-43 °C | [3] |

| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1][3][4] |

| pKa | 7.79 ± 0.10 (Predicted) | [3] |

| Sensitivity | Air Sensitive | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data represents typical values for 2-Hydroxy-6-methoxybenzaldehyde.

| Technique | Data and Interpretation |

| ¹H NMR | δ ~11.9 ppm (s, 1H, -OH): The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. δ ~10.4 ppm (s, 1H, -CHO): The aldehydic proton signal. δ ~7.4 ppm (t, 1H, Ar-H): Aromatic proton para to the aldehyde. δ ~6.5 ppm (d, 2H, Ar-H): Aromatic protons ortho to the aldehyde. δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy group protons. (Note: Exact shifts and coupling constants can vary with solvent and concentration). |

| ¹³C NMR | δ ~194 ppm (C=O): Aldehyde carbonyl carbon. δ ~163 ppm (C-O): Aromatic carbons attached to the hydroxyl and methoxy groups. δ ~138 ppm (Ar-C): Aromatic carbon para to the aldehyde. δ ~111 ppm (Ar-C-CHO): Aromatic carbon bearing the aldehyde. δ ~102, 109 ppm (Ar-C): Other aromatic carbons. δ ~56 ppm (-OCH₃): Methoxy carbon. |

| FT-IR (cm⁻¹) | ~3400-3200 (broad): O-H stretching of the intramolecularly hydrogen-bonded phenol. ~2950, 2850: C-H stretching of the aromatic ring and aldehyde. ~1650: C=O stretching of the aldehyde, frequency lowered by conjugation and hydrogen bonding. ~1600, 1480: C=C stretching of the aromatic ring. ~1250: C-O stretching of the aryl ether. |

| Mass Spec (m/z) | 152.15 (M⁺): Molecular ion peak. Key fragments would include loss of H (M-1), CHO (M-29), and CH₃ (M-15). |

Synthesis and Purification

The synthesis of 2-Hydroxy-6-methoxybenzaldehyde is most commonly achieved via a multi-step process starting from 3-methoxyphenol, as this route provides good regiochemical control.[6] The process involves the formylation of the aromatic ring, a reaction that must be carefully directed to achieve the desired 2,6-substitution pattern.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis from 3-Methoxyphenol

This protocol is based on established methodologies for the regioselective formylation of phenols.[6]

Step 1: Preparation of the Phenolic Substrate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 3-methoxyphenol (10 mmol) in a suitable anhydrous solvent (e.g., toluene).

-

Add a base (e.g., potassium carbonate, 15 mmol) to the solution.

-

Heat the mixture to reflux under a nitrogen atmosphere for 1 hour to form the phenoxide salt.

Step 2: Formylation

-

Cool the reaction mixture to approximately 95°C.

-

Slowly add a formylating agent, such as paraformaldehyde (15 mmol), over a period of 2-4 hours to control the exothermic reaction.

-

After the addition is complete, maintain the reaction at 95-100°C for an additional 2-3 hours, monitoring progress by TLC.

Step 3: Workup and Extraction

-

Cool the mixture to room temperature and cautiously add 10% sulfuric acid until the solution is acidic (pH ~2-3).[7]

-

Transfer the mixture to a separatory funnel. The organic layer, containing the product, is separated.

-

Wash the organic layer sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The resulting crude oil or solid, which may contain isomeric byproducts, is purified by column chromatography on silica gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired 2-hydroxy-6-methoxybenzaldehyde isomer.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a pale yellow solid.

Chemical Reactivity and Synthetic Utility

The utility of 2-Hydroxy-6-methoxybenzaldehyde as a synthetic intermediate stems from the orchestrated reactivity of its three functional groups. The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction, while the aromatic ring can undergo further substitution, guided by the directing effects of the hydroxyl and methoxy groups.

Caption: Major chemical reactions of the title compound.

-

As a Pharmaceutical Intermediate: The compound is a crucial starting material for more complex active pharmaceutical ingredients (APIs).[1] Its structure is a recognized scaffold in medicinal chemistry. For instance, related structures are precursors in the synthesis of compounds like Voxelotor, which is used to treat sickle cell disease.[8][9]

-

Synthesis of Antimicrobial Agents: It serves as a precursor in the multi-step synthesis of novel antimicrobial agents.[2] The benzaldehyde moiety can be elaborated into various heterocyclic systems or used to form Schiff bases, which often exhibit significant biological activity.

-

Development of Bioactive Molecules: Derivatives such as benzochalcones have been synthesized from 2-hydroxy-6-methoxybenzaldehyde. One such derivative, (E)-1-(2-hydroxy-6-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, was investigated for its antimitotic activity, demonstrating the compound's value in structure-based drug design.[2]

Biological Significance and Drug Discovery

While 2-hydroxy-6-methoxybenzaldehyde itself is primarily a synthetic intermediate, its structural motifs are present in molecules with notable biological activities. The strategic placement of the hydroxyl and methoxy groups is key to the biological profiles of its derivatives.

The isomeric compound, 2-hydroxy-4-methoxybenzaldehyde, has been studied more extensively for its biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11][12] These findings suggest that derivatives of the 2,6-isomer are promising candidates for similar biological screening. The core scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR).[2]

Caption: From chemical scaffold to lead compound.

Safety and Handling

Proper handling of 2-Hydroxy-6-methoxybenzaldehyde is crucial in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).[1][13]

| Hazard Statement | Classification | Precautionary Measures |

| H315 | Causes skin irritation. | P264: Wash hands thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |

| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It should be kept under an inert gas (nitrogen or argon) at 2-8°C.[3][4] Incompatibilities: Incompatible with strong oxidizing agents.[1]

Conclusion

2-Hydroxy-6-methoxybenzaldehyde is a chemical of significant interest due to its utility as a versatile building block in organic synthesis. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it an invaluable tool for chemists in both academic and industrial research. The potential for its derivatives to exhibit a wide range of biological activities, from antimicrobial to antimitotic, ensures its continued relevance in the field of drug discovery and development. Adherence to established synthetic protocols and safety guidelines will enable researchers to fully exploit the potential of this important pharmaceutical intermediate.

References

-

2-Hydroxy-6-methoxybenzaldehyde, 98+%. Thermo Scientific Chemicals.

-

Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde. EvitaChem.

-

2-hydroxy-6-(methoxymethoxy)benzaldehyde. ChemBK.

-

2-Hydroxy-6-Methoxybenzaldehyde - Safety Data Sheet. ChemicalBook.

-

2-Hydroxy-6-methoxybenzaldehyde | Pharmaceutical Intermediate. Benchchem.

-

2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7. ChemicalBook.

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

-

Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. Google Patents.

-

2-Hydroxy-6-methoxybenzaldehyde AldrichCPR. Sigma-Aldrich.

-

Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar.

-

Safety Data Sheet. Bio.

-

2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7. ChemicalBook.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. Benchchem.

-

Benzaldehyde, m-methoxy. Organic Syntheses Procedure.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database.

-

2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.

-

Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum. ChemicalBook.

-

Benzaldehyde, 2-hydroxy-6-methyl-4-(phenylmethoxy)- - Optional[MS (GC)] - Spectrum.

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.

-

2-Hydroxy-4-methoxybenzaldehyde | C8H8O3 | CID 69600. PubChem.

-

2-Hydroxy-6-methoxybenzaldehyde AldrichCPR. Sigma-Aldrich.

-

A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives. Benchchem.

-

2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 1H NMR spectrum. ChemicalBook.

-

2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.

-

(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.

-

2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI.

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.

-

2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. PubChem.

-

4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company.

-

2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. PMC - NIH.

-

2-Hydroxy-6-methoxybenzaldehyde. CymitQuimica.

-

2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers.

-

RP1466 Assessment on approval of 2-Hydroxy-4-methoxybenzaldehyde for use as a new flavouring. Food Standards Agency.

-

2-Hydroxy-6-methoxybenzaldehyde AldrichCPR. Sigma-Aldrich.

Sources

- 1. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [chemicalbook.com]

- 4. 2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7 [chemicalbook.com]

- 5. 2-Hydroxy-6-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. arabjchem.org [arabjchem.org]

- 8. chembk.com [chembk.com]

- 9. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. bio.vu.nl [bio.vu.nl]

physical properties of 2-Hydroxy-6-methoxybenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-6-methoxybenzaldehyde

Abstract

2-Hydroxy-6-methoxybenzaldehyde, also known as 6-methoxysalicylaldehyde, is a pivotal aromatic aldehyde with significant applications as a pharmaceutical and chemical intermediate.[1][2][3] Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, imparts a specific set of physical and chemical properties that are critical for its application in organic synthesis, drug discovery, and materials science. This technical guide provides a comprehensive overview of the core , offering field-proven insights into its characterization, handling, and the experimental methodologies used for its analysis. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section details the fundamental identifiers and structural characteristics of 2-Hydroxy-6-methoxybenzaldehyde.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 2-hydroxy-6-methoxybenzaldehyde[1][3]

-

Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[1][4][5]

-

Molecular Weight: 152.15 g/mol [1]

Molecular Structure

The arrangement of functional groups dictates the compound's reactivity and physical behavior. The ortho-positioning of the hydroxyl and aldehyde groups allows for potential intramolecular hydrogen bonding, which can influence properties like melting point and spectral characteristics.

Caption: 2D structure of 2-Hydroxy-6-methoxybenzaldehyde.

Core Physicochemical Properties

The physical properties of a compound are paramount for determining its suitability for various applications, from reaction solvent selection to formulation development.

Table 1: Summary of Physical Properties for 2-Hydroxy-6-methoxybenzaldehyde

| Property | Value | Source(s) |

| Physical Form | Solid, Pale yellow solid | [4][5] |

| Melting Point | 41-43 °C | [2][6] |

| 68-74 °C | [1] | |

| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [2][6] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [2][6] |

| pKa | 7.79 ± 0.10 (Predicted) | [6] |

| Solubility | Slightly soluble in water. | [1][2] |

| Slightly soluble in Chloroform, Methanol. | [6] |

Physical State and Appearance

Under standard laboratory conditions, 2-Hydroxy-6-methoxybenzaldehyde exists as a solid.[4] Its color is typically described as pale yellow.[5] The solid form is convenient for handling, weighing, and storage.

Melting Point

The melting point is a critical indicator of purity. There is a noted discrepancy in the literature, with sources reporting a range of 41-43 °C and another reporting 68-74 °C.[1][2][6] This variation can be attributed to differences in material purity or the presence of isomers. For high-purity applications, it is essential to determine the melting point of the specific batch being used. The lower range of 41-43 °C is more commonly cited by chemical suppliers.[2][6]

Boiling Point and Density

The predicted boiling point is approximately 262.9 °C.[2][6] This high boiling point is expected for an aromatic compound of its molecular weight with polar functional groups. The predicted density is around 1.231 g/cm³.[2][6] It is important to note that these values are computationally predicted and should be confirmed experimentally if they are critical for a specific application, such as process modeling or reaction engineering.

Solubility Profile

The compound's solubility is dictated by the interplay of its hydrophobic benzene ring and its polar functional groups. It is slightly soluble in water, a characteristic stemming from the dominant nonpolar nature of the aromatic ring.[1][2] However, it exhibits slight solubility in organic solvents like chloroform and methanol, where the polar hydroxyl, aldehyde, and methoxy groups can engage in favorable intermolecular interactions.[6] This solubility profile is a key consideration when selecting solvent systems for chemical reactions, purification (e.g., recrystallization), and analytical techniques like chromatography.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research professional, interpreting this data is essential for structure verification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-6-methoxybenzaldehyde reveals the presence of its key functional groups. A representative spectrum would exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methoxy (-OCH₃) group.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. The position may be slightly lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ (aryl-O) and 1000-1100 cm⁻¹ (alkyl-O) regions, corresponding to the hydroxyl and methoxy ethers, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.2.1. ¹H NMR Spectroscopy The expected proton NMR spectrum (in a solvent like CDCl₃) would show distinct signals:

-

Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-11.0 ppm.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on the electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.

3.2.2. ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom:

-

Aldehyde Carbonyl (C=O): In the δ 190-200 ppm region.

-

Aromatic Carbons (Ar-C): Six signals in the δ 110-165 ppm range. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield in this region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Hydroxy-6-methoxybenzaldehyde, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the aldehyde group (-CHO, M-29), the methoxy group (-OCH₃, M-31), or a methyl radical (-CH₃, M-15), leading to significant peaks at m/z = 123, 121, and 137, respectively.

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and well-executed experimental protocols. This section provides step-by-step methodologies for determining key physical properties.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a solid crystalline compound, which serves as a primary indicator of purity.

Causality: The principle relies on the fact that pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Ensure the 2-Hydroxy-6-methoxybenzaldehyde sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~25 °C based on the 41-43 °C range).

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.

-

Record Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Report: The melting point is reported as the range T₁ - T₂.

Sources

- 1. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Hydroxy-6-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-6-methoxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-6-methoxybenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document delves into the theoretical principles governing its solubility, including the critical role of intermolecular forces. It offers a detailed, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. Furthermore, this guide presents available qualitative solubility data and a framework for predicting solubility in various organic solvents, equipping researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Application

2-Hydroxy-6-methoxybenzaldehyde (CAS 700-44-7), a solid aromatic aldehyde, serves as a vital building block in the synthesis of a range of more complex molecules.[2] Its utility as a pharmaceutical intermediate underscores the importance of understanding its behavior in various solvent systems.[1] Solubility is a fundamental physical property that dictates the feasibility of a chemical reaction, influences purification strategies such as crystallization, and is a critical parameter in formulation development. A thorough comprehension of the solubility of 2-Hydroxy-6-methoxybenzaldehyde is therefore not merely academic but a practical necessity for process optimization, yield maximization, and the development of robust and reproducible synthetic and formulation protocols.

Theoretical Framework: Unraveling the Intermolecular Forces at Play

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. In the case of 2-Hydroxy-6-methoxybenzaldehyde, its molecular structure dictates a nuanced interplay of several key intermolecular forces:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes 2-Hydroxy-6-methoxybenzaldehyde a hydrogen bond donor. The carbonyl oxygen of the aldehyde group (C=O) and the oxygen of the methoxy group (-OCH3) act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The electronegative oxygen atoms in the hydroxyl, methoxy, and aldehyde groups create a significant molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the overall molecular structure contribute to van der Waals forces, which are present in all molecules and are the primary forces of attraction in nonpolar solvents.

A crucial aspect of 2-Hydroxy-6-methoxybenzaldehyde's structure is the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and aldehyde groups. This internal hydrogen bond can reduce the availability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules, which can impact its solubility compared to isomers where this interaction is not possible.[3][4] The balance between the energy gained from forming solute-solvent intermolecular bonds and the energy required to break solute-solute and solvent-solvent bonds, including the disruption of any intramolecular hydrogen bonds, ultimately determines the extent of solubility.

Diagram: Intermolecular Forces Influencing Solubility

Caption: Key intermolecular forces governing the solubility of 2-Hydroxy-6-methoxybenzaldehyde.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of 2-Hydroxy-6-methoxybenzaldehyde

| Solvent Class | Solvent | Reported Solubility | Citation(s) |

| Water | Water | Slightly Soluble | [1][5] |

| Alcohols | Methanol | Slightly Soluble | [6] |

| Ethanol | Soluble | [7] | |

| Ketones | Acetone | Soluble | [7] |

| Esters | Ethyl Acetate | Soluble in a related compound | [8] |

| Ethers | Diethyl Ether | Soluble | [7] |

| Chlorinated | Chloroform | Slightly Soluble | [6] |

| Aprotic Polar | DMSO | Soluble in a related compound | [8] |

Note: The term "soluble" generally implies a higher degree of solubility than "slightly soluble," but these are non-quantitative descriptors. For precise applications, experimental determination of solubility is essential. The solubility in ethyl acetate and DMSO is inferred from data for a structurally similar compound, 2-Hydroxy-3-methoxybenzaldehyde, and should be experimentally verified.

Experimental Protocol: Quantitative Solubility Determination via the Equilibrium Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium for accurate and reproducible results.

Materials and Equipment

-

2-Hydroxy-6-methoxybenzaldehyde (solid, purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Hydroxy-6-methoxybenzaldehyde into a series of vials. An excess is crucial to ensure that a solid phase remains at equilibrium. A starting point is to add approximately 10-20 mg of the solid to 2-3 mL of the chosen solvent.

-

Add the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on the shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Hydroxy-6-methoxybenzaldehyde of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using the chosen analytical method.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining equilibrium solubility.

Predictive Approaches: Hansen Solubility Parameters

For solvents where experimental data is unavailable, a theoretical estimation of solubility can be made using Hansen Solubility Parameters (HSP). HSP is based on the concept that the total cohesive energy of a liquid can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11][12] The principle is that substances with similar HSP values are likely to be miscible.

While experimentally determined HSP values for 2-Hydroxy-6-methoxybenzaldehyde are not published, they can be estimated using group contribution methods.[9][10][11][12] These methods assign specific values to the different functional groups within the molecule to calculate the overall HSP.

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of good solubility. This predictive tool can be invaluable for initial solvent screening before undertaking experimental work.

Conclusion and Future Directions

This guide has provided a comprehensive examination of the solubility of 2-Hydroxy-6-methoxybenzaldehyde in organic solvents, grounded in the principles of intermolecular forces and supported by a detailed experimental protocol. While qualitative data offers initial guidance, the provided shake-flask methodology empowers researchers to obtain precise, quantitative solubility data essential for process development and optimization. The application of predictive tools like Hansen Solubility Parameters can further streamline solvent selection.

Future research should focus on the experimental determination of the solubility of 2-Hydroxy-6-methoxybenzaldehyde in a broader range of pharmaceutically and industrially relevant solvents to create a comprehensive, publicly available database. Additionally, the experimental determination and refinement of its Hansen Solubility Parameters would significantly enhance the predictive power for formulation and synthesis applications.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Nonelectrolyte Organic Compounds. International Journal of Thermophysics, 33(3), 568–585.

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. Retrieved from [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Semantic Scholar. Retrieved from [Link]

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2021). Revista de la Sociedad Química del Perú, 87(2), 159-176.

-

PubChem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347.

-

Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Retrieved from [Link]

- Ferreira, O., et al. (2021). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 26(16), 4935.

- Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences, 15(11), 19562–19633.

-

BioCrick. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC press.

- Alkorta, I., et al. (2021). Intramolecular Hydrogen Bonding 2021. Molecules, 26(20), 6296.

-

Hansen Solubility Parameters. (n.d.). Downloads. Retrieved from [Link]

- Rusinska-Roszak, D. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 484.

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

- Filarowski, A., et al. (2016). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Journal of Molecular Structure, 1126, 162-170.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]

- 3. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [chemicalbook.com]

- 5. 2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7 [m.chemicalbook.com]

- 6. Buy 2-Hydroxy-6-(methoxymethoxy)benzaldehyde (EVT-3423229) | 84290-49-3 [evitachem.com]

- 7. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. kinampark.com [kinampark.com]

- 9. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

Introduction: The Significance of a Fundamental Physical Constant

An In-depth Technical Guide to the Melting Point of 2-Hydroxy-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7) is a substituted aromatic aldehyde of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] It serves as a crucial building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][3][4] In any synthetic workflow, the precise characterization of such intermediates is paramount to ensure the integrity and quality of the final product. The melting point is one of the most fundamental and informative physical properties used for this purpose.

This guide provides a comprehensive exploration of the melting point of 2-Hydroxy-6-methoxybenzaldehyde. We will move beyond a simple statement of the value to discuss the underlying physicochemical principles, detail rigorous experimental methodologies for its determination, and provide insights into the interpretation of empirical data. This document is intended to serve as a practical and authoritative resource for scientists engaged in research and development.

Physicochemical and Thermal Properties

A summary of the key physical and chemical identifiers for 2-Hydroxy-6-methoxybenzaldehyde is presented below. The melting point is typically reported as a range, which can vary based on the purity of the sample and the analytical technique employed.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-6-methoxybenzaldehyde | [2][3] |

| CAS Number | 700-44-7 | [2][3][5] |

| Molecular Formula | C₈H₈O₃ | [2][3] |

| Molecular Weight | 152.15 g/mol | [3][5] |

| Appearance | Pale yellow to brown crystals or powder | [2] |

| Reported Melting Point | 41-43 °C | [1][6] |

Note: Some sources may list slightly different ranges, such as 68-74°C[3]. This discrepancy highlights the importance of consistent analytical methodology and sample purity, as will be discussed.

Core Principles: Factors Governing the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[7] For 2-Hydroxy-6-methoxybenzaldehyde, several structural features dictate the strength of these forces.

Intermolecular Forces

The melting point is directly proportional to the strength of the forces between molecules.[8][9]

-

Hydrogen Bonding: The primary contributor is the intramolecular hydrogen bond between the hydroxyl (-OH) group and the adjacent aldehyde (-CHO) group. This strong interaction significantly increases the energy required to break the crystal structure.

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the aldehyde and the ether linkage (-OCH₃) create permanent dipoles, leading to attractive electrostatic interactions between neighboring molecules.

-

Van der Waals Forces: These weaker, transient forces are present due to temporary fluctuations in electron density and increase with molecular size and surface area.[7][10]

Molecular Structure and Crystal Packing

The efficiency with which molecules can pack into a crystal lattice is crucial. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and higher melting points.[9][10] The specific arrangement of the hydroxyl, methoxy, and aldehyde groups on the benzene ring in 2-Hydroxy-6-methoxybenzaldehyde dictates its unique crystal packing and, consequently, its melting point.

The Critical Role of Purity

For drug development professionals, the most important practical aspect of melting point determination is its utility as a sensitive indicator of purity. Impurities disrupt the uniform crystal lattice, which weakens the intermolecular forces.[11] This has two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

A pure, crystalline organic compound will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[12] A broad range is a clear indication that the sample is impure and may require further purification.[11][12]

Caption: Workflow for capillary melting point determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions. [13]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [14]

When the 2-Hydroxy-6-methoxybenzaldehyde sample reaches its melting point, it undergoes an endothermic phase transition. It must absorb additional energy (the latent heat of fusion) to melt, while its temperature remains constant. [14]The DSC instrument detects this as an increased heat flow to the sample compared to the empty reference pan, resulting in a characteristic peak on the thermogram. [14]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) through a temperature range that encompasses the expected melting point.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. Key data points include:

-

Onset Temperature: The temperature at which the melting process begins, often taken as the melting point for pure substances.

-

Peak Temperature: The temperature at which the rate of heat absorption is at its maximum. [15] * Enthalpy of Fusion (ΔHfus): The area under the peak, which is proportional to the energy absorbed during melting.

-

Caption: Schematic principle of Differential Scanning Calorimetry (DSC).

Synthesis, Purification, and Impact on Melting Point

2-Hydroxy-6-methoxybenzaldehyde can be synthesized from precursors like 3-methoxyphenol through a series of reactions including formylation. [16][17]As with most organic syntheses, the crude product will contain unreacted starting materials, byproducts (such as isomers), and residual solvents. [17]These impurities will invariably lead to a depressed and broadened melting point.

Therefore, rigorous purification is a non-negotiable step before characterization. Common purification techniques include:

-

Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

-

Column Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase. [17] Only after thorough purification can an accurate and sharp melting point be obtained, confirming the identity and high purity of the synthesized 2-Hydroxy-6-methoxybenzaldehyde.

Conclusion

The melting point of 2-Hydroxy-6-methoxybenzaldehyde is more than a mere physical constant; it is a critical quality attribute that provides invaluable insight into the identity and purity of the compound. A sharp melting range, determined using a carefully executed protocol such as the capillary method or DSC, is a hallmark of a successfully synthesized and purified material. For researchers and drug development professionals, a comprehensive understanding of the factors that influence this property and the methodologies to measure it accurately is essential for ensuring the reliability of their scientific work and the quality of the materials they produce.

References

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-hydroxy-6-(methoxymethoxy)benzaldehyde. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]

-

ScienceDirect. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemister.ru. (n.d.). 2-hydroxy-4,6-dimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [chemicalbook.com]

- 2. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 5. 2-Hydroxy-6-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7 [chemicalbook.com]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sciencing.com [sciencing.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 14. youtube.com [youtube.com]

- 15. Differential scanning calorimetry [cureffi.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Hydroxy-6-methoxybenzaldehyde

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize the pharmaceutical intermediate, 2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7; Molecular Formula: C₈H₈O₃; Molecular Weight: 152.15 g/mol ).[1][2] For researchers in drug discovery and synthetic chemistry, unambiguous structural confirmation is paramount. This document moves beyond mere data presentation, focusing on the causality behind spectral features and outlining robust, self-validating experimental protocols.

The structural elucidation of a molecule like 2-Hydroxy-6-methoxybenzaldehyde, an aromatic aldehyde bearing both a hydroxyl and a methoxy group, relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and only through their combined analysis can a confident and complete characterization be achieved. This guide will detail the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Overall Analytical Workflow

The logical process for definitive spectroscopic characterization is a systematic workflow. It begins with careful sample preparation, proceeds through the acquisition of data from multiple orthogonal techniques, and culminates in the integrated interpretation of all collected spectra to confirm the molecular structure.

Caption: General workflow for the spectroscopic analysis of organic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the initial and most rapid tool for identifying the functional groups present in a molecule. For 2-Hydroxy-6-methoxybenzaldehyde, we expect to see characteristic vibrations for the hydroxyl (-OH), aldehyde (-CHO), methoxy (-OCH₃), and aromatic ring functionalities.

Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is the preferred technique for a solid sample like this, as it requires minimal sample preparation and ensures excellent data reproducibility.

-

Instrument Preparation: Ensure the Bruker Invenio-R spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[3]

-

Background Scan: Before analyzing the sample, record a background spectrum. This involves scanning with the clean, unobstructed ATR diamond crystal to capture the ambient atmosphere (CO₂, H₂O). This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid 2-Hydroxy-6-methoxybenzaldehyde sample directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[4]

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a soft tissue dampened with isopropanol or ethanol to remove all traces of the sample.

Data Interpretation

The gas-phase FT-IR spectrum provided by the NIST/EPA Gas-Phase Infrared Database serves as an excellent reference for the expected vibrational modes.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

| ~3400 (Broad) | Medium | O-H Stretch (Intramolecular H-Bonded): The broadness of this peak is a key indicator of hydrogen bonding. In this molecule, the hydroxyl proton is hydrogen-bonded to the lone pair of the aldehyde's carbonyl oxygen, which lowers the stretching frequency from the typical ~3600 cm⁻¹ of a "free" hydroxyl group. |

| ~3080-3000 | Medium-Weak | Aromatic C-H Stretch: These peaks are characteristic of the C-H stretching vibrations on the benzene ring.[6] |

| ~2950, ~2850 | Medium-Weak | Aliphatic C-H Stretch: These correspond to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Resonance): The C-H bond of an aldehyde group has a characteristic stretch in this region. Often, this signal appears as a doublet due to Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration.[7] |

| ~1650 | Strong | C=O Stretch (Aldehyde): This strong, sharp absorption is characteristic of the carbonyl group. Its frequency is lower than a typical aliphatic aldehyde (~1720 cm⁻¹) due to two electronic effects: conjugation with the aromatic ring and the intramolecular hydrogen bond, both of which weaken the C=O double bond character. |

| ~1580, ~1470 | Strong-Medium | C=C Aromatic Ring Stretches: These absorptions are diagnostic for the benzene ring itself. |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether): This strong band is characteristic of the aryl-O-CH₃ ether linkage. |

| ~1080 | Medium | Symmetric C-O-C Stretch (Aryl Ether): The corresponding symmetric stretch of the ether group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 15-20 mg of 2-Hydroxy-6-methoxybenzaldehyde.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 scans

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled (to produce singlets for all carbons)

-

Pulse Angle: 45°

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 3-5 seconds (longer delay needed for quaternary carbons)

-

Number of Scans: 512-1024 scans (due to the lower natural abundance of ¹³C)

-

Data Interpretation & Structure Assignment

The following structure with atom numbering is used for unambiguous signal assignment.

Caption: Atom numbering for NMR assignment of 2-Hydroxy-6-methoxybenzaldehyde.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-7 (Aldehyde) | ~10.3 | Singlet (s) | - | 1H | Aldehyde protons are highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group, placing them far downfield. |

| H-4 (Aromatic) | ~7.4 | Triplet (t) | J ≈ 8.0 | 1H | This proton is coupled to both H-3 and H-5, resulting in a triplet. It is the most downfield of the aromatic protons due to the influence of both the aldehyde and hydroxyl groups. |

| H-5 (Aromatic) | ~6.5 | Doublet (d) | J ≈ 8.0 | 1H | Coupled only to H-4, appearing as a doublet. It is shielded relative to H-4. |

| H-3 (Aromatic) | ~6.4 | Doublet (d) | J ≈ 8.0 | 1H | Coupled only to H-4, appearing as a doublet. Shielded by the ortho-methoxy group. |

| H-8 (Methoxy) | ~3.9 | Singlet (s) | - | 3H | The three equivalent protons of the methoxy group appear as a sharp singlet in a typical region for aryl methyl ethers. |

| OH (Hydroxyl) | ~11.5 | Singlet (s, broad) | - | 1H | The extreme downfield shift is a result of strong intramolecular hydrogen bonding to the carbonyl oxygen. The signal is often broad and does not couple with other protons. |

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-7 (Aldehyde) | ~195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| C-2 (Ar-OH) | ~162 | Aromatic carbon attached to the highly electronegative oxygen of the hydroxyl group. |

| C-6 (Ar-OCH₃) | ~160 | Aromatic carbon attached to the ether oxygen. |

| C-4 (Ar-H) | ~137 | Aromatic CH carbon, least shielded of the CH carbons. |

| C-1 (Ar-CHO) | ~115 | Quaternary aromatic carbon attached to the aldehyde group. |

| C-5 (Ar-H) | ~108 | Aromatic CH carbon. |

| C-3 (Ar-H) | ~103 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| C-8 (Methoxy) | ~56 | The carbon of the methoxy group, appearing in the typical range for aliphatic carbons attached to an oxygen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure deduced from other techniques. Electron Ionization (EI) is a suitable "hard" ionization technique for this small, volatile molecule, yielding a rich fragmentation pattern.[1]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.

-

Ionization:

-

Electron Energy: 70 eV. This standard energy provides reproducible fragmentation patterns that are comparable to library spectra.[4]

-

The sample is vaporized and bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

-

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The analysis focuses on the molecular ion peak and the logical losses of neutral fragments.

| m/z Value | Proposed Fragment | Rationale for Formation |

| 152 | [M]⁺˙ | Molecular Ion: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight. |

| 151 | [M-H]⁺ | Loss of H˙: A common initial fragmentation for aldehydes is the loss of the aldehydic hydrogen radical. |

| 123 | [M-CHO]⁺ | Loss of CHO˙: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da). |

| 121 | [M-OCH₃]⁺ | Loss of OCH₃˙: Cleavage of the methoxy group results in the loss of a methoxy radical (31 Da). |

| 109 | [M-CHO-CH₂]⁺ | Loss of CHO followed by loss of CH₂: A potential secondary fragmentation. |

| 95 | [M-CHO-CO]⁺ | Loss of CHO followed by loss of CO: Loss of the formyl radical followed by the common loss of carbon monoxide (28 Da) from the resulting phenolic structure. |

Conclusion

The combined application of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and definitive characterization of 2-Hydroxy-6-methoxybenzaldehyde. FT-IR confirms the presence of all key functional groups through their characteristic vibrational frequencies. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the substitution pattern and connectivity. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. This multi-technique, self-validating approach ensures the highest degree of confidence in the structural elucidation of synthetic products, a critical requirement in pharmaceutical and chemical research.

References

-

The Royal Society of Chemistry (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Available at: [Link]

-

NIST (National Institute of Standards and Technology). 6-methoxysalicylaldehyde. In NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry (2022). Supporting Information for "Light Assisted Coupling of Phenols with CO2...". Available at: [Link]

-

Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 16(4), 451-455. Available at: [Link]

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(6), 1651-1654.

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available at: [Link]

-

Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

-

PubChem. 2-Hydroxy-4-methoxybenzaldehyde. Available at: [Link]

-

SpectraBase. Benzaldehyde, 2-hydroxy-6-methyl-4-(phenylmethoxy)-. Available at: [Link]

-

Wong, J. W., & Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Available at: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Available at: [Link]

-

Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra.... National Institutes of Health. Available at: [Link]

-

NIST (National Institute of Standards and Technology). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. Available at: [Link]

-

Deore, P., Beardall, J., Palacios, Y. M., Noronha, S., & Heraud, P. (2021). FTIR combined with chemometric tools.... ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]

-

Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. 2-Hydroxy-6-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-methoxysalicylaldehyde [webbook.nist.gov]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

The Natural Occurrence of 2-Hydroxy-6-methoxybenzaldehyde and its Isomers: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 2-Hydroxy-6-methoxybenzaldehyde and its structural isomers. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of these bioactive compounds. While the primary focus is on naturally occurring isomers, the guide will address the significant knowledge gap regarding the natural presence of 2-Hydroxy-6-methoxybenzaldehyde itself, with a more detailed exploration of its better-documented isomer, 2-hydroxy-4-methoxybenzaldehyde.

Introduction: The Aromatic World of Hydroxy-Methoxybenzaldehyde Isomers

The hydroxy-methoxybenzaldehyde isomers represent a fascinating class of naturally occurring phenolic compounds. As secondary metabolites in plants, they play crucial roles in defense mechanisms and plant-environment interactions.[1][2] Their structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde), a globally recognized flavor molecule, has spurred interest in their biosynthetic origins and potential applications in the food, fragrance, and pharmaceutical industries.[3] This guide will delve into the known natural sources, biosynthetic pathways, and analytical protocols for these compounds, with a particular emphasis on 2-hydroxy-4-methoxybenzaldehyde, for which a substantial body of research exists. It is important to note that while spectroscopic and chemical data for 2-Hydroxy-6-methoxybenzaldehyde are available, extensive literature on its natural occurrence and biosynthesis is currently lacking.

Part 1: Natural Distribution of 2-Hydroxy-methoxybenzaldehyde Isomers

The distribution of these aromatic aldehydes is primarily within the plant kingdom, often concentrated in the roots and rhizomes.

2-hydroxy-4-methoxybenzaldehyde (2H4MB)

This isomer is the most well-documented in terms of its natural occurrence. It is a major flavor compound in the roots of several medicinal plants, including:

-

Decalepis hamiltonii (Swallow root): The roots of this endangered plant are used in traditional Indian medicine and as a flavoring agent. 2H4MB is the principal aromatic constituent.[2][4][5]

-

Hemidesmus indicus (Indian sarsaparilla): The fragrant roots of this plant are also rich in 2H4MB.[2][3][6]

-

Mondia whitei (African ginger): The roots of this African medicinal plant are known for their vanilla-like aroma, which is attributed to 2H4MB.[4]

-

Periploca sepium and Sclerocarya caffra : These plants have also been identified as natural sources of 2H4MB.[4]

Other Isomers

-

2-Hydroxy-5-methoxybenzaldehyde: This isomer has been reported in Parthenocissus tricuspidata (Boston ivy) and Acer nikoense (Nikko maple).[7]

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The most famous isomer, vanillin, is the primary flavor component of cured vanilla beans (Vanilla planifolia).[8]

-

2-Hydroxy-6-methoxybenzaldehyde: Despite its availability from chemical suppliers, there is a notable absence of significant scientific literature detailing the natural occurrence of this specific isomer in plants or other organisms.

Part 2: Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of hydroxy-methoxybenzaldehyde isomers is intricately linked to the phenylpropanoid pathway , a major route for the production of a wide array of plant secondary metabolites.[1][2][9][10]

The pathway begins with the amino acid L-phenylalanine . A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various phenolic compounds. The key enzymes involved in the initial stages are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1][9][10]

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[10][11]

From p-coumaric acid, the pathway can diverge, involving a series of hydroxylases, O-methyltransferases (OMTs), and other enzymes to produce the various isomers of hydroxy-methoxybenzaldehyde.[3] The specific enzymes that dictate the final substitution pattern on the aromatic ring are often species-specific and are an active area of research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-4-methoxybenzaldehyde | CAS:673-22-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vanillin - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Cornerstone of Complex Synthesis: A Technical Guide to 2-Hydroxy-6-methoxybenzaldehyde as a Pharmaceutical Intermediate

Introduction: Unveiling a Versatile Scaffolding Molecule

In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the strategic selection of its foundational building blocks. 2-Hydroxy-6-methoxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a directing methoxy group, offers a versatile platform for constructing intricate molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and critical quality attributes of this valuable compound.[1]

The strategic placement of the hydroxyl and methoxy groups ortho to the aldehyde function dictates the molecule's reactivity, enabling selective transformations that are crucial in multi-step syntheses. This inherent chemical potential has been harnessed in the development of novel therapeutics, most notably in the treatment of hematological disorders.

| Property | Value | Reference |

| CAS Number | 700-44-7 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Solid | |

| InChI Key | DZJPDDVDKXHRLF-UHFFFAOYSA-N |

Strategic Synthesis: From Simple Phenols to a High-Value Intermediate

The primary industrial synthesis of 2-Hydroxy-6-methoxybenzaldehyde commences with the readily available starting material, 3-methoxyphenol. The transformation involves a carefully orchestrated three-step process, designed to introduce the aldehyde functionality at the desired position while preserving the integrity of the existing functional groups.[2] This synthetic route is favored for its efficiency and scalability, delivering the target molecule in a good overall yield.[2]